3-cyclohexyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide
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Overview
Description
3-cyclohexyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C26H35N7O and its molecular weight is 461.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.29030877 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide typically involves a multi-step process:
Formation of the Pyrazolo[3,4-d]pyrimidin Scaffold: Starting from appropriate pyrazole and pyrimidine derivatives, cyclization reactions under reflux conditions using catalysts such as trifluoroacetic acid may be employed.
Introduction of the Piperazine Group: This step involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyrazolo[3,4-d]pyrimidin core using bases like potassium carbonate in polar aprotic solvents.
Linking to the Cyclohexyl Ring: The connection of the cyclohexyl ring to the rest of the molecule is achieved via alkylation reactions. Suitable conditions include the use of alkyl halides in the presence of strong bases like sodium hydride.
Final Amidation: The last step is the formation of the propanamide linkage through an amidation reaction, often using amide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and reduce reaction times. The use of automated reactors and optimized reaction parameters ensures reproducibility and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation at the cyclohexyl ring to introduce hydroxyl groups.
Reduction: Reductive amination can modify the piperazine ring, potentially altering its biological activity.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed on the pyrazolo[3,4-d]pyrimidin nucleus and the piperazine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like KMnO4 or H2O2.
Reduction: Reducing agents such as NaBH4 or LiAlH4.
Substitution: Conditions may involve alkyl halides, strong bases like NaH, or polar aprotic solvents for nucleophilic substitutions.
Major Products: Depending on the reaction conditions and reagents used, the products can vary. For instance, oxidation might yield hydroxylated derivatives, while reduction could result in modified amines. Substitution reactions would introduce new functional groups, enhancing the compound's versatility.
Chemistry:
Catalysis: The compound's structure makes it suitable as a ligand in catalysis, aiding in enantioselective reactions.
Biology:
Receptor Binding Studies: Given its structural complexity, it is utilized in studies exploring binding affinities to various receptors, particularly in the central nervous system.
Medicine:
Drug Development: Its piperazine and pyrazolo[3,4-d]pyrimidin components are common in pharmacophores, making it a candidate for therapeutic agents, especially in neuropharmacology.
Industry:
Material Science: Due to its stability and functional groups, it is explored for applications in the development of novel polymers and advanced materials.
Mechanism of Action: The compound's mechanism of action is largely dependent on its interaction with biological targets:
Molecular Targets and Pathways: It primarily interacts with G-protein coupled receptors (GPCRs) and ion channels. The binding to these molecular targets modulates intracellular signaling pathways such as cyclic AMP (cAMP) and phosphatidylinositol pathways, influencing various physiological responses.
Comparison with Similar Compounds
4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin Derivatives: These share a similar core structure but differ in their side chains.
Cyclohexyl-based Amides: These compounds have similar aliphatic rings but may lack the complex nitrogenous scaffold of the given compound.
Uniqueness: The uniqueness of 3-cyclohexyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide lies in its intricate combination of rings and functional groups, providing a broad spectrum of reactivity and applications. Its structural elements confer high selectivity and binding efficiency, which are essential for both scientific research and industrial applications.
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O/c34-24(12-11-21-7-3-1-4-8-21)27-13-14-33-26-23(19-30-33)25(28-20-29-26)32-17-15-31(16-18-32)22-9-5-2-6-10-22/h2,5-6,9-10,19-21H,1,3-4,7-8,11-18H2,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIFBXZRWTEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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